

Application Notes and Protocols for BCN-Modified Probes in Bioimaging

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Compound of Interest

Compound Name: *endo-BCN-PEG8-acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and utilization of Bicyclononyne (BCN)-modified probes for advanced bioimaging applications. BCN is a strained cyclooctyne that serves as a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules in complex biological systems without interfering with native processes.^[1] This technology is particularly valuable for live-cell imaging, super-resolution microscopy, and in vivo studies.^[2]

BCN-modified probes are primarily employed in two highly efficient bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.^{[3][4]} These reactions are characterized by their rapid kinetics and high specificity, allowing for the precise attachment of imaging agents like fluorophores to target biomolecules.^[1]

Key Applications of BCN-Modified Probes:

- **Protein Labeling:** Track the localization and dynamics of specific proteins within living cells by introducing BCN moieties through non-canonical amino acid incorporation or enzymatic tagging.^{[1][2]}
- **Nucleic Acid Modification:** Site-specifically label DNA and RNA to study gene expression, replication, and localization.^{[1][4][5]}

- Glycan Imaging: Visualize and study glycans on the cell surface to understand their roles in cellular communication and disease.
- In Vivo Imaging: Due to their biocompatibility and rapid reaction kinetics, BCN probes are suitable for imaging biological processes in living organisms.[6]

Quantitative Data Summary

The performance of BCN-modified probes is critically dependent on the reaction kinetics and the photophysical properties of the resulting conjugate. The following tables summarize key quantitative data for common BCN-based bioorthogonal reactions.

Table 1: Second-Order Rate Constants for BCN Bioorthogonal Reactions

Reaction Type	Reactant Pair	Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Biological Application	Reference
IEDDA	BCN & 3,6-di-(2-pyridyl)-s-tetrazine	1245 ± 45	Live Cell Protein Labeling	[7]
IEDDA	BCN & 3-methyl-6-phenyl-1,2,4,5-tetrazine	437 ± 13	Live Cell Protein Labeling	[7]
Photoinduced Cycloaddition	BCN & Sulfonated Tetrazole	11,400 - 39,200	Rapid Live Cell Protein Labeling	[3]
SPAAC	BCN & Azide	Typically lower than IEDDA	General Biomolecule Labeling	[8][9]

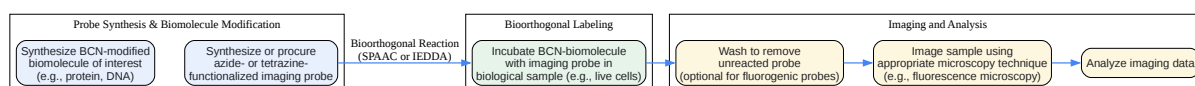
Note: The reactivity of BCN in SPAAC is generally lower than in IEDDA reactions with tetrazines. The endo-BCN isomer is more reactive in SPAAC than the exo-BCN isomer.[9]

Table 2: Fluorescence Enhancement of Fluorogenic Probes upon Reaction with BCN

Fluorogenic Probe System	Fold Fluorescence Increase	Application	Reference
Tetrazine-Fluorophore Conjugates	5 - 10	Live Cell Imaging	[7][10]
Sydnone-Coumarin Probes	Up to 24.9	Live Cell Imaging	[6]
Si-Rhodamine-Azide Probe	Up to 48	Live Cell and Bacteria Imaging	[6]
Rhenium(I) Polypyridine Sydnone Complexes	Up to 38.9	Lysosome Bioimaging in Live Cells	[6]

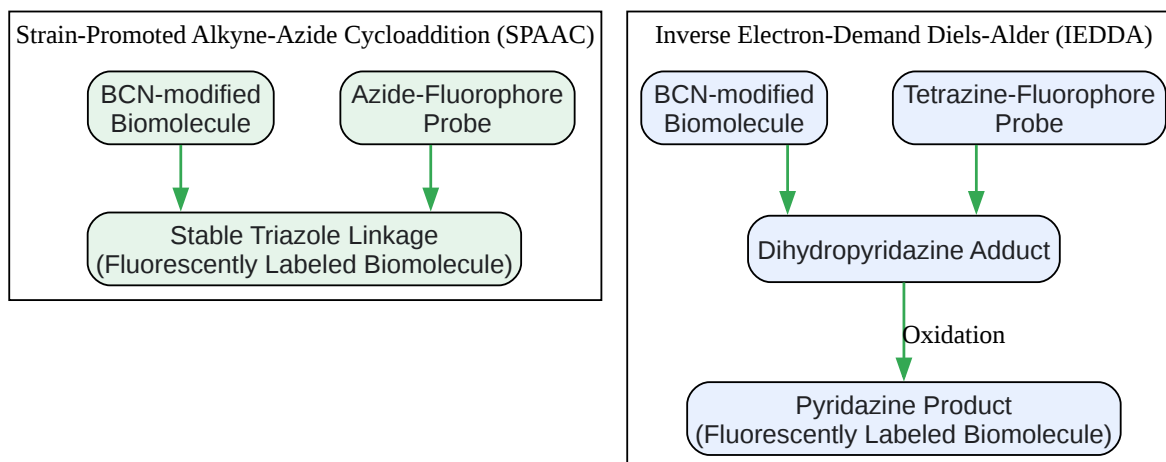
Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying chemical transformations is crucial for understanding and implementing these techniques.



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Caption: General experimental workflow for imaging using BCN-modified probes.



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Caption: Key bioorthogonal reactions involving BCN-modified probes.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a BCN-Modified Protein via Amide Coupling

This protocol describes the modification of a purified protein with a BCN-NHS ester.

Materials:

- Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- BCN-NHS ester (e.g., endo-BCN-NHS ester)
- Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- **Prepare Stock Solutions:**
 - Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.
 - Ensure the purified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
- **Reaction Setup:**
 - Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain protein integrity.
 - Gently mix the reaction and incubate for 30-60 minutes at room temperature.
- **Quench Reaction:**
 - Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.
 - Incubate for an additional 15-30 minutes at room temperature.
- **Purification:**
 - Remove unreacted BCN-NHS ester and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
- **Characterization and Storage:**
 - Confirm successful modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
 - Store the BCN-modified protein at -20°C or -80°C for long-term stability.

Protocol 2: Live-Cell Imaging using SPAAC with a BCN-Modified Protein and an Azide-Fluorophore

This protocol outlines the labeling and imaging of a BCN-modified protein in live cells.

Materials:

- Live cells expressing the BCN-modified protein of interest
- Cell culture medium
- Azide-functionalized fluorescent probe (e.g., Azide-AF488)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope

Procedure:

- Cell Culture and Probe Preparation:
 - Culture cells expressing the BCN-modified protein under standard conditions.
 - Prepare a stock solution of the azide-fluorophore in DMSO (e.g., 1-10 mM). Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 μ M).
- Labeling:
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the azide-fluorophore containing medium to the cells.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:
 - Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
- Imaging:
 - Add fresh cell culture medium or an appropriate imaging buffer to the cells.

- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorogenic Labeling of DNA in Live Cells using IEDDA

This protocol describes the metabolic labeling of DNA with a BCN-modified nucleoside followed by fluorogenic labeling with a tetrazine-fluorophore conjugate.[4][5]

Materials:

- Live cells
- BCN-modified deoxyribonucleoside triphosphate (e.g., dCpBCNTP)[5]
- A suitable delivery agent for the modified dNTP if required (e.g., SNTT1 transporter)[5]
- Tetrazine-fluorophore conjugate (fluorogenic)
- Cell culture medium
- PBS
- Fluorescence microscope

Procedure:

- Metabolic Labeling:
 - Incubate the live cells with the BCN-modified dNTP (and delivery agent, if necessary) in cell culture medium for a duration sufficient for incorporation into newly synthesized DNA (e.g., 1 hour).[5]
- Wash:
 - Remove the medium containing the BCN-dNTP and wash the cells with fresh, warm medium.

- Fluorogenic Reaction:
 - Add the tetrazine-fluorophore conjugate, diluted in fresh medium, to the cells. Incubation times can be short, on the order of 15 minutes, due to the rapid kinetics of the IEDDA reaction.^[5]
- Imaging (No-Wash Option):
 - For highly fluorogenic probes, imaging can be performed directly without a final wash step, minimizing background fluorescence from the unreacted probe.^[11]
 - Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the fluorophore.

These protocols provide a starting point for the design of experiments using BCN-modified probes. Optimization of concentrations, incubation times, and purification methods may be necessary for specific applications and biomolecules.

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